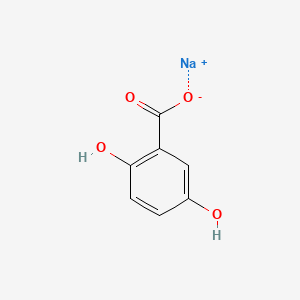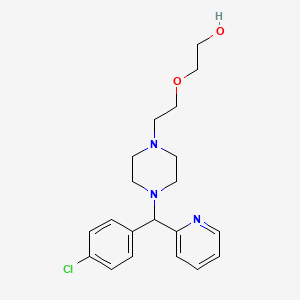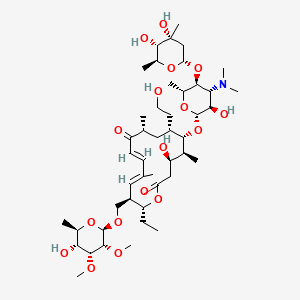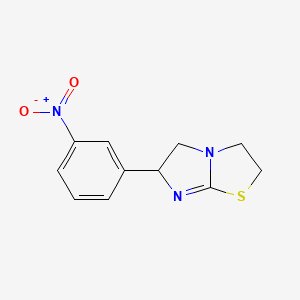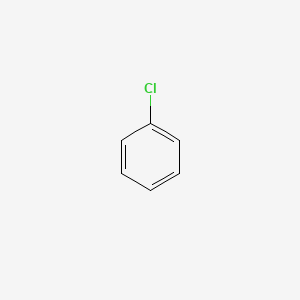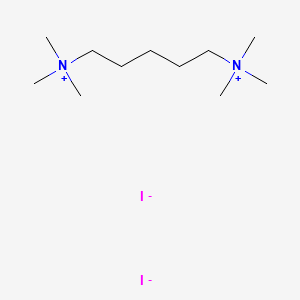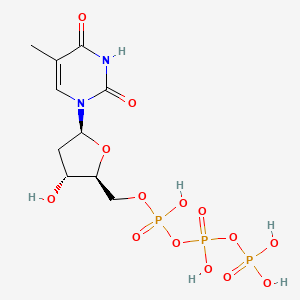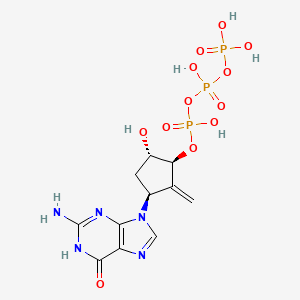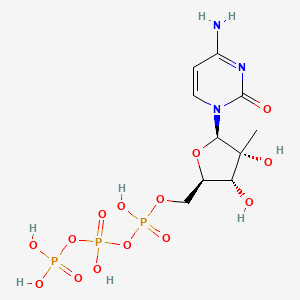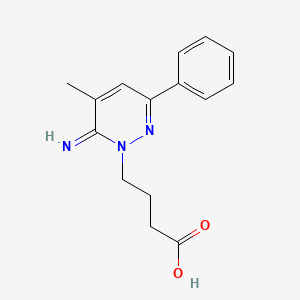
Famiraprinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Famiraprinium is a chemical compound known for its role as a competitive antagonist at the gamma-aminobutyric acid (GABA) receptor site . It has a molecular formula of C15H17N3O2 and a molecular weight of 271.32 g/mol . This compound is primarily used in scientific research and has shown potential in various fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of famiraprinium would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Famiraprinium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted this compound compounds.
Scientific Research Applications
Famiraprinium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and chemical properties.
Biology: Investigated for its effects on biological systems, particularly its interaction with GABA receptors.
Medicine: Explored for potential therapeutic applications, including its role as a GABA receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Famiraprinium exerts its effects by competitively binding to the GABA receptor site, thereby inhibiting the action of GABA . This interaction affects the GABAergic neurotransmission pathway, which plays a crucial role in regulating neuronal excitability and various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Bicuculline: Another GABA receptor antagonist with similar properties.
Gabazine: A compound that also acts as a GABA receptor antagonist.
Picrotoxin: Known for its inhibitory effects on GABA receptors.
Uniqueness
Famiraprinium is unique due to its specific binding affinity and competitive antagonism at the GABA receptor site. This makes it a valuable tool in research for understanding GABAergic mechanisms and developing potential therapeutic agents.
Properties
CAS No. |
105538-42-9 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid |
InChI |
InChI=1S/C15H17N3O2/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20) |
InChI Key |
LLZVAIDABZBAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


